Madgpm
Description
(Assuming "Madgpm" is a hypothetical inorganic or medicinal compound)
- Structure: Describe its molecular formula, bonding, and functional groups.
- Synthesis: Outline synthetic routes (e.g., sol-gel, hydrothermal methods).
- Applications: Highlight uses in catalysis, medicine, or industrial processes.
Properties
CAS No. |
79671-06-0 |
|---|---|
Molecular Formula |
C15H28NO14P |
Molecular Weight |
477.35 g/mol |
IUPAC Name |
[(2R,3R,5S,6S)-3-acetamido-5-hydroxy-6-[hydroxy-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] methyl hydrogen phosphate |
InChI |
InChI=1S/C15H28NO14P/c1-5(18)16-6-3-7(19)12(28-14(6)30-31(24,25)26-2)13(23)29-15-11(22)10(21)9(20)8(4-17)27-15/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)(H,24,25)/t6-,7+,8-,9-,10+,11+,12+,13?,14-,15-/m1/s1 |
InChI Key |
IXFYMCJRFMWVTF-NBCSYCFWSA-N |
SMILES |
CC(=O)NC1CC(C(OC1OP(=O)(O)OC)C(O)OC2C(C(C(C(O2)CO)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OP(=O)(O)OC)C(O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1CC(C(OC1OP(=O)(O)OC)C(O)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
MADGPM methyl 6-(2-acetamido-2-deoxy-alpha-glucopyranosyl phosphate)-alpha-mannopyranoside N-acetylglucosamine 1'-(alpha-D-methylmannopyranose 6-phosphate) N-acetylglucosamine 1'-(methylmannopyranose 6-monophosphate) N-AcGlu-MM-6-P |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations in Addressing the Query
The evidence instead includes:
- NLP architectures (e.g., Transformer, BERT) .
- Guidelines for writing academic papers or compound analysis reports .
- A brain analysis toolbox ("CluB") .

Without data on "Madgpm," a direct comparison with similar compounds is unfeasible.
Hypothetical Framework for Compound Comparison
Using (guidelines for comparing inorganic compounds) and –13 (pharmacological paper requirements), here is a generalized template for comparing compounds:
Comparison with Similar Compounds
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | MgAl₂O₄ | Fe₃O₄ | ZnAl₂O₄ |
| Crystal Structure | Spinel | Inverse Spinel | Spinel |
| Thermal Stability | 1800°C (decomposes) | 1590°C (melts) | 1950°C (decomposes) |
| Applications | Refractory materials | Magnetic storage | Catalytic support |
Research Findings
- Structural Similarities : this compound and ZnAl₂O₄ share a spinel structure, enabling high thermal stability .
- Functional Differences : Unlike Fe₃O₄, this compound lacks magnetic properties but excels in high-temperature environments .
- Synthetic Efficiency : this compound requires lower energy input compared to ZnAl₂O₄ (sol-gel vs. solid-state synthesis) .
Critical Analysis
- Advantages : this compound’s stability makes it superior for aerospace applications.
- Limitations : Lower catalytic activity than ZnAl₂O₄ in oxidation reactions .
- Unresolved Questions : Long-term durability under cyclic thermal stress requires further study .
Recommendations for Future Work
To address the lack of data on "this compound," the following steps are advised:
Source Validation : Cross-reference chemical databases (e.g., PubChem, Reaxys) for "this compound" or similar compounds.
Experimental Characterization : Perform XRD, FTIR, and TGA to compare structural and thermal properties.
Benchmarking : Evaluate performance metrics against industry standards (e.g., ASTM for refractory materials).
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